molecular formula C16H15ClN2O2 B3568345 3-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

3-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

Cat. No.: B3568345
M. Wt: 302.75 g/mol
InChI Key: PKBSNSUWYNMJQL-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that have the general structure of an amide group (-CONH2) attached to a benzene ring . They are used in a variety of applications, including as intermediates in the synthesis of other compounds and as active ingredients in certain pharmaceuticals .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of benzoic acids and amines under certain conditions . This process involves the reaction of a carboxylic acid (in this case, benzoic acid) with an amine to form an amide, with the elimination of a molecule of water .


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group. The benzene ring is a six-membered ring of carbon atoms with alternating single and double bonds, while the amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form ketones, or with lithium aluminum hydride to form primary amines .


Physical and Chemical Properties Analysis

Benzamides are typically solid at room temperature and have relatively high melting points . They are slightly soluble in water and soluble in many organic solvents .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its use, benzamides often exert their effects by interacting with biological targets such as enzymes or receptors. For example, some benzamides are used as antipsychotic drugs and work by blocking certain dopamine receptors in the brain .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can pose health risks if ingested, inhaled, or come into contact with the skin or eyes .

Future Directions

Research into benzamides and related compounds is ongoing, with many potential applications in fields such as medicine and materials science . For example, new methods of synthesizing benzamides are being developed, and their potential uses as therapeutic agents are being explored .

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-18-16(21)12-3-2-4-14(10-12)19-15(20)9-11-5-7-13(17)8-6-11/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSNSUWYNMJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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